Product packaging for Sodium 3-[(4-methylphenyl)amino]propanoate(Cat. No.:CAS No. 133481-20-6)

Sodium 3-[(4-methylphenyl)amino]propanoate

Cat. No.: B3377540
CAS No.: 133481-20-6
M. Wt: 201.2 g/mol
InChI Key: QRNPBYLGAKZVSS-UHFFFAOYSA-M
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Description

Overview of N-Aryl-beta-Amino Acids and Their Salts in Chemical Research

N-aryl-beta-amino acids represent a class of compounds that have garnered considerable interest in organic and medicinal chemistry. These molecules are characterized by an aromatic ring attached to the nitrogen atom of a beta-amino acid scaffold. Their structural framework makes them valuable building blocks in the synthesis of a variety of more complex molecules, including heterocyclic compounds and peptidomimetics. researchgate.net The introduction of an aryl group to the beta-amino acid structure can significantly influence the molecule's chemical properties and biological activity. Salts of these acids, such as sodium salts, are often utilized to enhance solubility and stability for various applications.

The significance of N-aryl-beta-amino acids extends to their use as precursors in the development of novel compounds with potential therapeutic applications. Research has shown that derivatives of N-aryl-beta-alanines can be used to synthesize compounds like 1-aryl-5,6-dihydrouracils, which have been investigated for various biological activities. researchgate.net

Historical Trajectories in the Investigation of Propanoate Scaffolds

The study of propanoate scaffolds has a long and rich history within chemical and pharmaceutical research. The basic three-carbon carboxylate structure of propanoate is a common motif in numerous natural products and synthetic molecules of biological importance. Historically, research into propanoate derivatives has been driven by the quest for new therapeutic agents and a deeper understanding of biochemical pathways.

The journey of propanoate scaffold investigation can be traced back to early studies on amino acids and their roles in biological systems. Beta-alanine (3-aminopropanoic acid), the parent compound of the substance in focus, is a naturally occurring beta-amino acid. wikipedia.org Its discovery and subsequent research into its metabolism and functions laid the groundwork for the exploration of its various derivatives. wikipedia.org Over the decades, chemists have developed numerous synthetic methodologies to modify the basic propanoate structure, leading to a vast library of compounds with diverse properties and applications. frontiersin.org

Current Research Landscape and the Rationale for Studying Sodium 3-[(4-methylphenyl)amino]propanoate

The current research landscape for N-aryl-beta-amino acids is vibrant, with ongoing efforts to synthesize novel derivatives and evaluate their potential in various fields. The rationale for studying specific compounds like this compound often stems from a systematic exploration of structure-activity relationships. By modifying the substituents on the aryl ring and the amino acid backbone, researchers can fine-tune the molecule's properties.

The "4-methylphenyl" (or p-tolyl) group in this compound is a common substituent in medicinal chemistry, known for its ability to influence lipophilicity and metabolic stability. The study of such specific derivatives contributes to a broader understanding of how subtle structural changes can impact a molecule's behavior. While detailed research findings on this specific sodium salt are not widely published, its investigation is likely part of a larger effort to expand the chemical space of N-aryl-beta-amino acids for potential applications in materials science or as a synthetic intermediate. A study on the chemoinformatics analysis of N-aryl-β-alanine derivatives highlights the academic interest in synthesizing and characterizing novel compounds within this class to explore their potential biological activities through computational methods. researchgate.net

Defined Scope and Primary Objectives of Academic Inquiry into the Compound

The academic inquiry into this compound is primarily focused on its synthesis, characterization, and potential utility as a chemical building block. The objectives of such research typically include:

Development of efficient synthetic routes: A key goal is to establish reliable and high-yielding methods for the preparation of N-(4-methylphenyl)-beta-alanine and its subsequent conversion to the sodium salt.

Physicochemical characterization: Thorough analysis of the compound's properties, including its solubility, stability, and spectroscopic data, is essential for any future applications.

Exploration of reactivity: Understanding how the compound behaves in various chemical reactions is crucial for its use as a precursor in the synthesis of more complex molecules.

Contribution to chemical libraries: The synthesis and characterization of novel compounds like this add to the collective knowledge and resources available to the scientific community for screening and discovery programs.

At present, the available information on this compound is largely limited to its identification and basic properties. Further academic investigation is required to fully elucidate its chemical profile and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12NNaO2 B3377540 Sodium 3-[(4-methylphenyl)amino]propanoate CAS No. 133481-20-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3-(4-methylanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.Na/c1-8-2-4-9(5-3-8)11-7-6-10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNPBYLGAKZVSS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NNaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Sodium 3 4 Methylphenyl Amino Propanoate

Established Reaction Pathways for the Synthesis of Sodium 3-[(4-methylphenyl)amino]propanoate

The synthesis of this compound, an N-substituted beta-amino acid, is primarily achieved through reaction pathways common for beta-amino acid derivatives. These methods generally involve the formation of a carbon-nitrogen bond and a carbon-carbon backbone characteristic of this compound class.

The most prevalent and conventional methods for synthesizing beta-amino acids and their derivatives are the aza-Michael addition (conjugate addition) and the Mannich reaction. rsc.orgnumberanalytics.com These routes are advantageous due to their atom economy and the use of readily available starting materials. rsc.org

Aza-Michael Addition: This reaction is a cornerstone for the synthesis of N-aryl beta-amino acids. It involves the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. rsc.orgresearchgate.net For the target compound, this would entail the reaction of p-toluidine (B81030) with an acrylic acid derivative, such as methyl acrylate (B77674), followed by saponification. The use of aromatic amines in lipase-catalyzed Michael additions has been shown to be effective, proceeding under green reaction conditions with methanol (B129727) as a medium. mdpi.com

Mannich Reaction: This is a three-component condensation reaction involving an amine, an aldehyde (like formaldehyde), and a compound with an acidic proton (like a malonic ester). rsc.orgnumberanalytics.com While versatile, this method can sometimes require harsh conditions and long reaction times. rsc.org

Arndt-Eistert Homologation: This method provides a pathway to convert α-amino acids into their β-amino acid counterparts, thus preserving stereochemistry. numberanalytics.comrsc.orgillinois.edu The process involves converting an N-protected α-amino acid into an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. A subsequent Wolff rearrangement, often induced thermally or photochemically, yields the homologated β-amino acid. rsc.org

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. e3s-conferences.org Key variables include temperature, solvent, and catalyst concentration. e3s-conferences.orgresearchgate.net For syntheses analogous to that of this compound, such as those involving Michael additions or esterifications, systematic screening of these conditions is standard practice.

For instance, in related syntheses, a range of solvents like ethanol, water, toluene, and PEG-400 have been tested at temperatures from room temperature to 100°C to find the optimal conditions for yield. researchgate.net The choice of a base or acid in hydrolysis steps is also critical; alkali metal hydroxides are commonly used to convert the intermediate ester into the final sodium salt. e3s-conferences.orggoogle.com The concentration of the catalyst must also be fine-tuned, as an insufficient amount may lead to low yields, while an excess may not provide additional benefits. researchgate.net

The following table illustrates a hypothetical optimization study for the Michael addition step in the synthesis of a related β-amino ester, based on common findings in the literature.

Table 1: Optimization of Reaction Conditions for a Representative Michael Addition

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol8024<10
2Lipase (B570770) TL IM (10)Methanol251275
3Lipase TL IM (10)Methanol35692
4Lipase TL IM (10)Toluene351268
5Lipase TL IM (5)Methanol35885

Catalysis is central to the efficient synthesis of β-amino acids, with various catalysts employed to enhance reaction rates and selectivity. rsc.org

Enzyme Catalysis: Lipases, such as Candida antarctica lipase B (CAL-B), have been successfully used to catalyze the Michael addition of amines to acrylates and for the kinetic resolution of racemic β-amino esters. mdpi.commdpi.com Enzymatic methods are highly valued for their specificity and operation under mild, environmentally friendly conditions. mdpi.comhilarispublisher.com

Organocatalysis: Simple primary β-amino alcohols have been shown to be effective organocatalysts for asymmetric Michael additions. rsc.org These small organic molecules can activate substrates through mechanisms like enamine formation, mimicking biological catalytic dyads. acs.org

Metal-Based Catalysis: A wide array of metal catalysts, including those based on palladium, nickel, rhodium, and copper, have been developed for β-amino acid synthesis. rsc.orgillinois.eduhilarispublisher.com For example, palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines represent advanced strategies. illinois.edu Nanocatalysts, such as those incorporating iron oxide, offer advantages like high efficiency, easy separation, and recyclability. rsc.org

Novel Synthetic Strategies and Methodological Innovations

Recent advancements in chemical synthesis have focused on improving the sustainability, efficiency, and scalability of producing compounds like this compound.

Green chemistry principles are increasingly being integrated into the synthesis of β-amino acids to reduce environmental impact. nih.govrsc.org Key applications include:

Use of Greener Solvents: Shifting from hazardous organic solvents to more benign alternatives like water or ethanol, or performing reactions in solvent-free systems. mdpi.comresearchgate.net

Catalytic Strategies: Employing reusable catalysts, such as enzymes or nanocatalysts, minimizes waste. rsc.orghilarispublisher.com The "hydrogen borrowing" strategy, which uses catalysts to enable the amination of alcohols with amines, produces only water as a byproduct and is considered a waste-free approach. springernature.com

Biocatalysis and Fermentation: The use of whole-cell systems or isolated enzymes offers a sustainable route from inexpensive feedstocks like glucose. numberanalytics.comnih.gov For example, β-alanine can be produced via fermentation with yields that are becoming competitive with chemical methods. nih.gov

Continuous flow synthesis is a transformative technology that offers significant advantages over traditional batch processing for producing β-amino acids and peptides. mdpi.comresearchgate.net In a flow system, reagents are pumped through a reactor where they mix and react, allowing for precise control over reaction parameters like temperature and residence time. mdpi.comrsc.org

Key benefits include:

Enhanced Safety: The small reactor volume minimizes the risks associated with handling hazardous reagents like diazomethane, which can be generated and consumed on-demand in a closed system. rsc.org

Improved Efficiency and Scalability: Flow reactors can significantly shorten reaction times and improve yields due to superior heat and mass transfer. mdpi.commdpi.com The process is readily scalable by extending the operation time or by using larger reactors. chiroblock.com

Sustainability: Continuous flow methods often reduce solvent and reagent usage, contributing to a more economical and sustainable process. researchgate.net For example, a fully continuous four-step Arndt-Eistert homologation has been demonstrated to produce various β-amino acids with yields comparable to batch methods but with the advantages of flow processing. rsc.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for β-Amino Acids

ParameterBatch SynthesisContinuous Flow Synthesis
Scalability Difficult, often requires re-optimizationEasier, by running the system for longer
Safety Higher risk with hazardous intermediatesImproved due to small reactor volumes and on-demand generation rsc.org
Heat & Mass Transfer Often inefficient, can lead to side productsHighly efficient, better process control mdpi.com
Reaction Time Can be long (hours to days) rsc.orgSignificantly shorter (minutes) mdpi.com
Resource Efficiency Higher solvent and reagent consumptionReduced consumption, more sustainable researchgate.net

Stereoselective Synthesis of Enantiopure Analogues (e.g., related to propanoic acid derivatives)

The synthesis of optically pure β-amino acids and their derivatives is a significant challenge in organic synthesis, driven by their importance as building blocks for pharmaceuticals and peptidomimetics. nih.gov While specific methods for this compound are not extensively detailed, several well-established enantioselective strategies for analogous β-amino acid derivatives are applicable.

Enzyme-Catalyzed Methods: Biocatalysis offers a powerful route to enantiopure β-amino acids.

Transaminases (TAs): These enzymes can catalyze the asymmetric transfer of an amino group to a prochiral acceptor, yielding optically pure β-amino acids. nih.gov They can be employed for both kinetic resolution of racemic mixtures and asymmetric synthesis from prochiral substrates. nih.gov

Lipases: Enzymes such as Candida antarctica lipase A and B are effective in the kinetic resolution of racemic β-amino acid esters through enantioselective N-acylation or hydrolysis, separating the enantiomers. hilarispublisher.comresearchgate.net For instance, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate has been successfully resolved using Candida antarctica lipase A (CAL-A). researchgate.net

Metal-Catalyzed Asymmetric Synthesis:

Copper-Catalyzed Hydroamination (CuH): A notable method involves the copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds. nih.gov In the presence of a chiral ligand, the hydrocupration of cinnamic acid derivatives can proceed with high regioselectivity to place the copper at the β-position, which then reacts with an aminating agent to form the enantioenriched β-amino acid derivative. nih.gov This approach is significant as it can provide direct access to unprotected primary amines. nih.gov

Chiral Auxiliary-Based Synthesis:

A unified synthetic route using a single chiral auxiliary can be employed to prepare various enantiopure β-amino acids (>99% ee). This approach typically involves a three-step sequence of cycloaddition, auxiliary removal, and fragmentation, and it is effective for a wide range of side chains. rsc.org

These methodologies represent key strategies for accessing enantiomerically pure versions of propanoic acid derivatives related to the target compound.

Chemical Transformations and Structural Modifications of the Core Scaffold

The core structure of 3-[(4-methylphenyl)amino]propanoate is amenable to various chemical transformations, allowing for the synthesis of diverse analogues and its incorporation into larger, more complex molecules.

The synthesis of analogues often involves modification at the carboxylic acid terminus or the aromatic ring. A common strategy is the conversion of the carboxylic acid to a more reactive intermediate, such as an ester or a hydrazide, which can then be further functionalized.

For example, in the synthesis of related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the methyl ester of the parent acid is often converted into a hydrazide through hydrazinolysis. nih.govresearchgate.net This N-(4-hydroxyphenyl)-β-alanine hydrazide intermediate serves as a versatile precursor. nih.gov It can be reacted with a variety of aromatic and heterocyclic aldehydes to produce a library of hydrazone derivatives, thereby introducing significant structural diversity. nih.govresearchgate.net This general pathway is applicable for creating analogues of this compound.

Table 1: Representative Synthesis of Hydrazone Analogues from a β-Alanine Hydrazide Precursor Data based on analogous synthetic procedures. nih.govresearchgate.net

PrecursorReagent (Aldehyde)Resulting Functional Group
3-[(4-methylphenyl)amino]propanehydrazideBenzaldehydeBenzylidenehydrazide
3-[(4-methylphenyl)amino]propanehydrazide4-Nitrobenzaldehyde(4-Nitrobenzylidene)hydrazide
3-[(4-methylphenyl)amino]propanehydrazide2-Furaldehyde(Furan-2-ylmethylene)hydrazide
3-[(4-methylphenyl)amino]propanehydrazideIsatin(2-Oxoindolin-3-ylidene)hydrazide

Similarly, researchers have synthesized a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, demonstrating further modifications where the N-aryl group is more complex. mdpi.com These studies underscore the scaffold's utility as a foundational platform for creating new chemical entities. nih.govnih.gov

The 3-aminopropanoate scaffold can be incorporated into more complex heterocyclic systems, such as thiazolidine-4-ones. Thiazolidin-4-ones are a well-known class of heterocyclic compounds with significant applications in medicinal chemistry. mdpi.commdpi.com

The synthesis is typically achieved through a one-pot condensation/cyclization reaction. This involves reacting an amine (such as the ester of 3-[(4-methylphenyl)amino]propanoic acid), a substituted aromatic aldehyde, and thioglycolic acid (mercaptoacetic acid). nih.gov The reaction proceeds via the formation of a Schiff base intermediate between the amine and the aldehyde, which then undergoes cyclization with thioglycolic acid to form the thiazolidine-4-one ring. sciencescholar.us This process effectively integrates the propanoate moiety into the C3 position of the thiazolidin-4-one core.

Table 2: General Reaction for Integrating the Propanoate Scaffold into Thiazolidine-4-ones Based on established synthetic protocols. nih.govsciencescholar.us

Reactant 1Reactant 2Reactant 3Product Core Structure
Ethyl 3-[(4-methylphenyl)amino]propanoateSubstituted Aromatic AldehydeThioglycolic AcidEthyl 3-(2-aryl-3-(4-methylphenyl)-4-oxothiazolidin-5-yl)propanoate

This synthetic route demonstrates the utility of the parent compound as a building block for creating structurally complex and pharmacologically relevant heterocyclic systems. researchgate.net

The derivatization of the this compound scaffold relies on key precursor chemistries and intermediate reactions.

Hydrazide Formation: A crucial step in generating a wide array of analogues is the conversion of the carboxylic acid or its corresponding ester into a hydrazide. This is typically achieved through hydrazinolysis, which involves refluxing the ester with hydrazine (B178648) hydrate. nih.gov The resulting hydrazide is a nucleophilic precursor that readily reacts with electrophiles.

Hydrazone and Schiff Base Formation:

Hydrazones: The hydrazide precursor is commonly reacted with various aldehydes or ketones in a condensation reaction to form hydrazones. nih.govresearchgate.net This reaction introduces new aryl or alkylidene substituents, leading to a diverse library of derivatives.

Schiff Bases (Imines): In the synthesis of thiazolidine-4-ones, the primary or secondary amine of the propanoate starting material first reacts with an aldehyde to form a Schiff base (or iminium ion for a secondary amine). sciencescholar.us This intermediate is then attacked by the thiol group of thioglycolic acid, initiating the cyclization process that forms the final heterocyclic ring. nih.govsciencescholar.us

These intermediate reactions are fundamental to the chemical transformations of the core scaffold, enabling the synthesis of a wide range of functionalized molecules and complex heterocyclic structures.

Molecular and Mechanistic Investigations of Sodium 3 4 Methylphenyl Amino Propanoate

Biochemical Interactions at the Molecular Level (In Vitro Studies)

Ligand-Macromolecule Binding Studies in Model Systems (e.g., protein interactions)

No studies detailing the binding affinity or interaction of Sodium 3-[(4-methylphenyl)amino]propanoate with proteins or other macromolecules were identified in the available literature.

Enzymatic Modulation and Inhibition Kinetics in Cell-Free Systems

There is no available research on the effects of this compound on enzyme activity. Data regarding its potential as an enzyme modulator or inhibitor, including any kinetic studies, have not been published.

Interactions with Specific Biomolecules (e.g., nucleic acids, receptors) in Recombinant Systems

No data exists in the scientific literature describing the interaction of this compound with nucleic acids, specific receptors, or other biomolecules in recombinant systems.

Cellular and Subcellular Effects (In Vitro Models)

Influence on Cellular Pathways and Signal Transduction Cascades

There are no published findings on how this compound may influence or interfere with cellular signaling pathways or signal transduction cascades.

Structure Activity Relationships Sar and Rational Design Principles

Elucidation of Key Structural Motifs for Biological Activity in Analogues

The biological activity of a compound is not determined by the molecule as a whole, but by the specific arrangement and properties of its functional groups, or structural motifs. For analogues of Sodium 3-[(4-methylphenyl)amino]propanoate, three key motifs are of primary importance: the 4-methylphenyl group, the propanoate moiety, and the sodium counterion.

The 4-methylphenyl group is a critical structural feature that significantly influences the compound's interactions with macromolecular targets. This group confers a specific combination of aromatic and hydrophobic character.

Hydrophobicity and Aromaticity : The phenyl ring provides a flat, aromatic surface capable of engaging in π-π stacking and hydrophobic interactions with corresponding residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding pocket. The addition of the methyl group at the para-position (4-position) enhances this hydrophobicity. In many quantitative structure-activity relationship (QSAR) models, hydrophobic features are shown to be of significant importance for biological activity. mdpi.comnih.gov The presence of such aromatic groups is often a favorable feature for activity. nih.gov

The propanoate moiety (CH₂(CH₂)COO⁻) is essential for molecular recognition, primarily through its ability to form strong, directed interactions and provide conformational flexibility.

Ionic and Hydrogen Bonding : At physiological pH, the carboxyl group of the propanoate is deprotonated, resulting in a negatively charged carboxylate ion. This anion is a potent hydrogen bond acceptor and can form strong ionic bonds (salt bridges) with positively charged amino acid residues such as Arginine and Lysine within a target's active site. najah.edu These electrostatic interactions are often crucial for anchoring the ligand and ensuring high binding affinity.

Conformational Flexibility : The three-carbon chain of the propanoate group provides rotational flexibility. This allows the terminal carboxylate to orient itself optimally to interact with key residues in the binding pocket, a critical factor for achieving a low-energy, stable binding mode. This adaptability can be a key advantage over more rigid structures.

While not part of the active organic molecule, the sodium counterion (Na⁺) plays a crucial role in the compound's utility for research applications, particularly in aqueous environments. nih.gov

Solubility and Dissociation : As a sodium salt, the compound is significantly more soluble in water and polar buffer systems used in in vitro biological assays compared to its free acid form. In solution, the salt dissociates, making the active 3-[(4-methylphenyl)amino]propanoate anion fully available to interact with its target. This is a critical first step in many experimental setups, from dissolution studies to enzyme inhibition assays. frontiersin.org

Table 1: Comparison of Hydrated Radii for Select Alkali Metal Ions

Ion Crystal Radius (pm) Hydrated Radius (Å) acs.org
Li⁺ 76 3.82
Na⁺ 102 3.58
K⁺ 138 3.31
Rb⁺ 152 3.29
Cs⁺ 167 3.29

This table illustrates the inverse relationship between crystal radius and hydrated radius for alkali ions, a factor influencing their behavior in aqueous solutions.

Computational Approaches to SAR Prediction and Optimization

Computational chemistry provides powerful tools for predicting the biological activity of novel compounds and for optimizing lead structures, thereby accelerating the drug design process. mdpi.com

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com

Model Development : The process involves calculating a set of numerical values, known as molecular descriptors, that characterize the physicochemical, topological, and electronic properties of the molecules. edgccjournal.org For a series of analogues of this compound, these descriptors would be correlated with their experimentally measured biological activity (e.g., pIC₅₀) using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN). mdpi.comedgccjournal.org

Model Validation and Application : A robust QSAR model must be statistically significant and have good predictive power, which is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and validation with an external test set of compounds. mdpi.comnih.gov A validated model can then be used to predict the activity of new, unsynthesized analogues, guiding chemists to prioritize the synthesis of the most promising candidates. mdpi.com The model can also provide insight into which structural features (e.g., hydrophobicity, electronic properties) are most important for activity. edgccjournal.org

Table 2: Representative Molecular Descriptors for QSAR Analysis

Descriptor Class Example Descriptor Property Encoded Relevance to Compound
Physicochemical LogP Lipophilicity/Hydrophobicity Models the contribution of the 4-methylphenyl group.
Topological Wiener Index (W) Molecular branching and size Describes the overall shape and size of the molecule.
Electronic HOMO/LUMO Energies Electron-donating/accepting ability Quantifies the electronic nature of the aromatic ring and heteroatoms.
Steric Molar Refractivity (MR) Molecular volume and polarizability Relates to the bulk of substituents and their fit in a binding pocket.

This table shows examples of descriptors used to build QSAR models, which translate chemical structures into numerical data for correlation with biological activity.

Molecular docking and molecular dynamics (MD) simulations are structure-based computational methods that model the interaction between a ligand and its macromolecular target at the atomic level. nih.gov

Molecular Docking : This technique predicts the preferred binding orientation and conformation of a ligand within a protein's active site. nih.gov The process generates a "docking score," which is an estimate of the binding affinity. najah.edu Analysis of the resulting ligand-protein complex, or "pose," reveals key interactions, such as the specific hydrogen bonds formed by the propanoate group or the hydrophobic contacts made by the 4-methylphenyl group. najah.edunih.gov

Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time. najah.edudntb.gov.ua MD simulates the natural movements and fluctuations of the atoms in the system, providing a more dynamic and realistic view of the binding event. frontiersin.org These simulations can confirm if the key interactions identified in docking are maintained over time. najah.edu Furthermore, advanced calculations like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to obtain a more accurate estimate of the binding free energy, which is a better predictor of potency than the initial docking score. najah.edunih.gov

Table 3: Workflow for Docking and Molecular Dynamics Simulation

Step Technique Primary Output Research Question Answered
1 Molecular Docking Binding pose and score How does the ligand fit into the target's active site?
2 Molecular Dynamics (MD) Atomic trajectory over time Is the predicted binding pose stable?
3 Binding Free Energy Calculation (e.g., MM/GBSA) ΔGbind How strong is the ligand-target interaction?

This table outlines the sequential process of using computational tools to investigate ligand-receptor interactions from an initial static prediction to a dynamic simulation and energetic evaluation.

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a crucial technique in ligand-based drug design, which is employed when the three-dimensional structure of the target protein is unknown. This approach focuses on identifying the essential structural and chemical features of a series of molecules that are responsible for their biological activity. By analyzing the common features of active ligands, a pharmacophore model can be constructed, which represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, necessary for binding to the biological target.

In the context of developing novel therapeutic agents, a pharmacophore model serves as a 3D query to screen large compound libraries for new molecules that possess the desired features and are therefore likely to be active. For instance, a pharmacophore model for monoamine triple uptake inhibitors was developed using a set of potent pyran derivatives. This model highlighted that a 'folded' conformation was critical for the triple uptake inhibitory activity, and it consisted of specific hydrophobic and aromatic features. Such models can guide the design of new compounds with potentially improved potency and selectivity.

Rational Design and Synthesis of Advanced Analogues for Research

Rational design strategies are fundamental to modern medicinal chemistry, aiming to develop new molecules with enhanced biological activity, improved selectivity, and better pharmacokinetic properties. These strategies often build upon initial lead compounds and employ computational and synthetic chemistry techniques to optimize their structure.

Development of More Potent or Selective Research Probes

The development of potent and selective research probes is essential for studying biological systems and validating drug targets. These probes are often analogues of an initial lead compound that have been modified to enhance their affinity and specificity for the target of interest. For example, in the development of positron emission tomography (PET) probes for AMPA receptors, an initial screening of perampanel (B3395873) derivatives was conducted. Through focused derivatization and further screening, researchers were able to identify a candidate with suitable properties for in vivo imaging, demonstrating how systematic structural modifications can lead to the development of valuable research tools. This iterative process of design, synthesis, and testing is a hallmark of developing more potent and selective probes.

Scaffold Hopping and Isosteric Replacements in Lead Optimization

Scaffold hopping and isosteric replacements are powerful strategies in lead optimization to explore new chemical space and improve the properties of a drug candidate. Scaffold hopping involves replacing the core structure (scaffold) of a molecule with a different one while maintaining the original orientation of the key functional groups responsible for biological activity. This can lead to the discovery of novel classes of compounds with improved properties or a more favorable intellectual property position.

Theoretical and Computational Chemistry Studies of Sodium 3 4 Methylphenyl Amino Propanoate

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure and properties of molecules. These calculations would be fundamental to understanding the intrinsic characteristics of the 3-[(4-methylphenyl)amino]propanoate anion.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure would reveal the distribution of electrons within the molecule, which is crucial for understanding its reactivity and stability. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular orbital analysis would visualize the electron density distribution in these frontier orbitals. For the 3-[(4-methylphenyl)amino]propanoate anion, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, while the LUMO would likely be distributed over the carboxylate group.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 3-[(4-methylphenyl)amino]propanoate Anion

Molecular OrbitalEnergy (eV)Description
HOMO-5.8Highest Occupied Molecular Orbital; associated with electron donation.
LUMO-1.2Lowest Unoccupied Molecular Orbital; associated with electron acceptance.
HOMO-LUMO Gap4.6Energy difference indicating chemical reactivity and stability.

Note: The data in this table is illustrative and represents typical values for similar organic molecules. It is not based on published experimental or computational results for Sodium 3-[(4-methylphenyl)amino]propanoate.

Conformational Analysis and Energy Landscapes of the Compound

The 3-[(4-methylphenyl)amino]propanoate anion possesses several rotatable bonds, leading to various possible three-dimensional arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies. By systematically rotating the key dihedral angles—such as those around the C-N and C-C single bonds of the propanoate chain—a potential energy surface can be mapped.

This analysis would identify the most stable conformer (the global minimum on the energy landscape) and other low-energy conformers. The results are vital for understanding which shapes the molecule is most likely to adopt and how it might change its shape, which influences its physical properties and biological interactions.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) for Structural Characterization

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for experimental structural characterization.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. These predicted shifts, when compared to experimental NMR spectra, can confirm the molecular structure.

IR (Infrared): IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities. This information helps in assigning the peaks in an experimental IR spectrum to specific functional groups, such as the N-H stretch, C=O stretch of the carboxylate, and aromatic C-H stretches.

UV-Vis (Ultraviolet-Visible): Time-dependent density functional theory (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption. The calculations would yield the absorption wavelengths (λmax) and the corresponding oscillator strengths, providing insight into the electronic makeup of the chromophores within the molecule, primarily the substituted aromatic ring.

Table 2: Predicted Spectroscopic Data for 3-[(4-methylphenyl)amino]propanoate

Spectroscopy TypeParameterPredicted ValueCorresponding Functional Group/Transition
¹H NMRChemical Shift (δ)7.1-7.3 ppmAromatic protons
¹³C NMRChemical Shift (δ)175 ppmCarboxylate carbon (COO⁻)
IRVibrational Frequency (cm⁻¹)~3400 cm⁻¹N-H stretch
IRVibrational Frequency (cm⁻¹)~1600 cm⁻¹ & ~1400 cm⁻¹Carboxylate (COO⁻) asymmetric & symmetric stretch
UV-Visλmax~250 nmπ → π* transition of the aromatic ring

Note: This table contains representative data expected from computational predictions for this molecule, intended for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time. These simulations would provide a dynamic picture of this compound in a more complex environment, going beyond the static picture provided by quantum chemical calculations.

Solvent Effects and Solvation Dynamics

The behavior of this compound in a solution, particularly in water, would be significantly influenced by its interactions with solvent molecules. MD simulations can model the solvation shell that forms around the solute. For this compound, the simulations would likely show water molecules forming strong hydrogen bonds with the negatively charged carboxylate group and the nitrogen atom of the amino group. The sodium cation would also be solvated by water molecules. The hydrophobic methyl and phenyl groups, in contrast, would have a disruptive effect on the local water structure.

Studying solvation dynamics would reveal the timescale and nature of the reorganization of solvent molecules around the solute, which is critical for understanding its solubility and transport properties.

Interactions with Biomimetic Membranes or Model Systems

To explore how this compound might interact with biological systems, MD simulations could be used to model its behavior near a biomimetic membrane, such as a lipid bilayer. These simulations would elucidate how the molecule approaches, orients itself at, and potentially partitions into the membrane.

It would be expected that the charged carboxylate headgroup would interact favorably with the polar headgroups of the lipids and the surrounding water, while the more nonpolar tolyl (methylphenyl) group might insert into the hydrophobic core of the bilayer. The simulation would provide detailed energetic and structural information about this interaction, which is a foundational step in understanding the mechanisms of action for many biologically active molecules.

Conformational Flexibility and Stability in Dynamic Environments

In a dynamic environment, such as in a polar aprotic solvent like DMSO, which is often used in the synthesis of related compounds, the stability of different conformers is influenced by solute-solvent interactions. nih.gov The sodium cation's interaction with the carboxylate group is also a critical factor, influencing the orientation of the propanoate chain. Computational models can predict the relative energies of various conformers, from extended (anti) to folded (gauche) forms. The folded conformations may be stabilized by intramolecular hydrogen bonding between the amine proton and the carboxylate oxygen, although this is less likely in the salt form where the amine is deprotonated. The presence of the methyl group on the phenyl ring introduces a minor steric influence, potentially creating a shallow energy barrier to rotation around the N-C(aryl) bond.

The relative stability of these conformers is crucial for understanding the molecule's reactivity and potential biological interactions. The data table below, based on hypothetical density functional theory (DFT) calculations, illustrates the relative energies of representative conformers in a simulated solvent environment.

Conformer Dihedral Angle (C-N-C-C in °) Relative Energy (kcal/mol) Key Features
Extended1800.00The propanoate chain is extended away from the phenyl ring.
Gauche 1601.25The propanoate chain is partially folded towards the phenyl ring.
Gauche 2-601.30An alternative folded conformation of the propanoate chain.
Eclipsed05.50A high-energy state where the groups are sterically hindered.

This table presents hypothetical data derived from computational models of similar N-aryl-β-amino acids.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and the influence of catalysts. For this compound, computational studies can illuminate its synthesis and potential degradation pathways.

Transition State Analysis of Synthetic Pathways

The primary synthetic route to N-aryl-β-amino acids, the precursors to their sodium salts, is the aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound. georgiasouthern.edu In the case of this compound, this involves the reaction of p-toluidine (B81030) with an acrylate (B77674), such as methyl acrylate or acrylic acid. Computational studies of this reaction reveal a concerted mechanism where the amine nitrogen attacks the β-carbon of the acrylate, and a proton is transferred from the amine to the α-carbon, often mediated by a solvent molecule or another reactant molecule.

Transition state analysis using DFT methods can precisely map the geometry and energy of this high-energy intermediate state. The transition state is typically characterized by the partial formation of the N-C bond and the partial breaking and forming of bonds involved in the proton transfer. nih.gov The calculated activation energy for this transition state provides a quantitative measure of the reaction rate. For the aza-Michael addition, the transition state often involves a six-membered ring-like structure if the reaction is autocatalyzed or involves a protic solvent. nih.gov

Below is a table of hypothetical computational data for the transition state of the aza-Michael addition between p-toluidine and methyl acrylate.

Parameter Value Description
Activation Energy (ΔG‡)15-25 kcal/molThe free energy barrier for the reaction to occur.
N-C Bond Distance (Å)~2.0The length of the partially formed bond between the amine nitrogen and the acrylate β-carbon.
N-H Bond Distance (Å)~1.5The length of the partially broken bond of the amine proton being transferred.
O-H Bond Distance (Å)~1.2The length of the partially formed bond in a solvent-mediated proton transfer.
Imaginary Frequency (cm⁻¹)-200 to -500Confirms the structure as a true transition state.

This table presents plausible data based on computational studies of similar aza-Michael additions.

Investigation of Catalytic Cycles in Compound Synthesis

The synthesis of this compound via the aza-Michael addition can be significantly accelerated by catalysts. georgiasouthern.edu Both acid and base catalysis are common for this type of reaction. auburn.edu Computational studies can effectively model these catalytic cycles to understand how the catalyst lowers the activation energy of the reaction.

In a base-catalyzed mechanism, a base (e.g., a hydroxide (B78521) ion if the reaction is performed in an aqueous base, or another amine) deprotonates the amine nucleophile (p-toluidine), increasing its nucleophilicity. The resulting anion then attacks the acrylate. The catalytic cycle is completed by the protonation of the resulting enolate intermediate by a proton source, which could be the conjugate acid of the base or a solvent molecule.

Computational modeling of this cycle would involve calculating the energies of all intermediates and transition states. The key finding from such studies is typically that the activation energy for the attack of the deprotonated amine is significantly lower than that for the neutral amine. The role of the sodium ion can also be investigated, as it may coordinate with the acrylate carbonyl oxygen, further polarizing the C=C bond and making the β-carbon more electrophilic.

Computational Studies of Degradation Pathways in Controlled Experimental Settings

While this compound is generally stable, computational studies can predict potential degradation pathways under specific conditions, such as in acidic environments. One plausible degradation route for the parent acid, 3-[(4-methylphenyl)amino]propanoic acid, is an intramolecular cyclization to form a 5,6-dihydrouracil derivative, a reaction known to occur with N-aryl-β-alanines in the presence of reagents like urea (B33335) or isocyanates, often in acidic media. researchgate.net

The following table presents hypothetical computational data for the key steps in the acid-catalyzed cyclization degradation of 3-[(4-methylphenyl)amino]propanoic acid.

Reaction Step Intermediate/Transition State Relative Free Energy (kcal/mol)
ProtonationProtonated carboxylic acid-5.0
CyclizationTransition State 1 (C-N bond formation)20.0
IntermediateTetrahedral Intermediate12.0
DehydrationTransition State 2 (C-O bond cleavage)25.0
ProductProtonated 1-(4-methylphenyl)-5,6-dihydrouracil-2,4(1H,3H)-dione-10.0

This table provides representative data for a plausible degradation pathway based on known reactions of similar compounds.

Potential Academic Applications and Methodological Contributions of Sodium 3 4 Methylphenyl Amino Propanoate

Utilization as a Chemical Probe in Biological Research

The development of sophisticated molecular tools is crucial for dissecting complex biological systems. The structure of Sodium 3-[(4-methylphenyl)amino]propanoate, featuring a secondary amine, a carboxylate group, and an aromatic ring, makes it a viable scaffold for the design of chemical probes.

Development of Fluorescent or Isotope-Labeled Analogues for Mechanistic Studies

Fluorescently labeled amino acids are invaluable for real-time imaging and for studying the structure, function, and localization of proteins with minimal perturbation. biosynth.com The synthesis of fluorescent analogues often involves coupling a fluorophore to the amino acid. researchgate.net For instance, fluorescent dyes like NBD-Cl (4-chloro-7-nitrobenzofurazan) have been successfully attached to amino acids to create probes for visualizing their uptake and transport in biological systems. nih.gov Similarly, the intrinsic fluorescence of aromatic moieties, such as the naphthyl group in β-(2-naphthyl)-D-alanine, can serve as a probe to study peptide-membrane interactions. nih.gov Given the p-tolyl group in this compound, it is conceivable that this compound could be modified to enhance its intrinsic fluorescence or be conjugated with various fluorophores.

Isotope labeling is another powerful technique for mechanistic studies. The introduction of stable isotopes like ¹³C or ¹⁵N into the structure of this compound would enable its tracking in metabolic pathways and its use in quantitative studies, such as determining the kinetics of amino acid uptake and translocation. nih.gov

Probe Type Potential Application Rationale based on Analogous Compounds Relevant Analogue
Fluorescent AnalogueReal-time imaging of cellular uptake and transportThe aromatic p-tolyl group can be modified or conjugated with a fluorophore.β-(2-naphthyl)-D-alanine nih.gov
Isotope-Labeled AnalogueMechanistic and kinetic studies of metabolic pathwaysIncorporation of stable isotopes allows for quantitative tracking.¹⁵N and ¹³C labeled amino acids nih.gov

Application in Target Identification and Validation in Cell-Based Assays

N-aryl amino acid derivatives have been investigated for their potential as bioactive molecules. For example, a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which are structurally similar to the parent acid of the compound , has been synthesized and screened for antimicrobial and anticancer activities. bldpharm.commdpi.comnih.gov These studies have shown that such compounds can exhibit structure-dependent activity against various pathogens and cancer cell lines, underscoring their potential as scaffolds for drug discovery. bldpharm.commdpi.com

The sodium salt of 3-[(4-methylphenyl)amino]propanoic acid could be used in cell-based assays to identify and validate new biological targets. Its effects on cell viability, proliferation, and migration could be tested against a panel of cell lines to uncover potential therapeutic applications. nih.gov The identification of the molecular targets of such a compound would provide valuable insights into disease mechanisms.

Tools for Investigating Specific Biochemical Pathways

Non-proteinogenic amino acids can act as inhibitors or modulators of enzymes and other proteins involved in specific biochemical pathways. For instance, β-N-methylamino-L-alanine (BMAA), another β-amino acid derivative, has been shown to be a substrate for alanyl-tRNA synthetase and can inhibit its function, potentially disrupting protein synthesis. chapman.edu This highlights the potential for β-amino acid derivatives to interact with and modulate fundamental cellular processes.

By extension, this compound and its derivatives could be designed as tools to investigate specific biochemical pathways. Their ability to mimic or antagonize the function of natural amino acids or other metabolites could be exploited to study enzyme kinetics, receptor binding, and other molecular interactions. chapman.edu

Contributions to Material Science Research

The unique chemical properties of N-substituted β-amino acids also make them attractive building blocks for the creation of novel materials with tailored functionalities. ktu.edu

Integration into Polymer Systems or Nanomaterials

β-Alanine and its derivatives are valuable precursors in the synthesis of polymers and nanomaterials. cymitquimica.com The N-alkylation of β-alanine has been shown to facilitate the synthesis of poly(amino acid)-based theranostic nanoagents for targeted drug delivery and imaging. nih.govbohrium.com These polymers can self-assemble into nanoparticles that encapsulate hydrophobic drugs, and their surfaces can be functionalized for targeted delivery to specific cells. nih.govbohrium.com

The structure of this compound, with its reactive carboxylate group, is suitable for incorporation into polymer backbones or for grafting onto the surface of nanomaterials. This could lead to the development of new biocompatible and biodegradable materials for applications in medicine and biotechnology. nih.govmdpi.com The presence of the p-tolyl group could also impart specific hydrophobic properties to the resulting polymers or nanomaterials.

Material Type Potential Application Rationale based on Analogous Compounds
Poly(β-peptoid)sDrug delivery, biomaterialsN-substituted β-alanine N-thiocarboxyanhydrides can be controllably polymerized. chinesechemsoc.org
Theranostic NanoagentsTargeted drug delivery and imagingN-alkylated β-alanine derivatives can form self-assembling nanoparticles. nih.govbohrium.com

Exploration of Self-Assembly Properties and Supramolecular Structures

The self-assembly of small molecules into well-defined supramolecular structures is a powerful approach for creating functional materials. N-aryl β-amino acids are known to participate in the formation of such structures. For example, peptide amphiphiles containing β-amino acids can self-assemble into nanofibers and hydrogels, with the potential for applications in tissue engineering. epa.gov The formation of β-sheets and other secondary structures is often a key driving force in the self-assembly process. epa.gov

The molecular structure of this compound, with its potential for hydrogen bonding and π-π stacking interactions involving the aromatic ring, suggests that it could exhibit interesting self-assembly properties. The study of its behavior in solution could reveal the formation of various supramolecular architectures, such as micelles, vesicles, or fibers, depending on the conditions. Understanding and controlling these self-assembly processes could lead to the design of new "smart" materials that respond to external stimuli.

Modulation of Material Properties for Specific Research Applications

The unique chemical structure of this compound, which combines an aromatic amine with a sodium carboxylate, suggests its potential as a modifier for various materials in research settings. While direct studies on this specific compound are not widely available, research on related amino acid derivatives and p-toluidine (B81030) provides a strong basis for its potential applications in material science.

Amino acid-based molecules are increasingly being investigated for their ability to be incorporated into polymer chains, providing new functionalities. researchgate.netmdpi.com The presence of both an amino group and a carboxylic acid group (in its salt form) in this compound makes it a candidate for polymerization processes, potentially acting as a monomer or a functional additive. For instance, polymers functionalized with amino acids have shown tunable properties such as pH responsiveness and biocompatibility. researchgate.net The incorporation of this compound into a polymer backbone could impart specific characteristics due to its aromatic and ionic nature.

Furthermore, p-toluidine, a primary component of the this compound structure, is utilized as an additive in polymer formulations to enhance their properties. It can function as a stabilizer, antioxidant, or UV absorber, thereby improving the durability and performance of polymer materials. sinocurechem.com This suggests that this compound could be explored for similar roles, with the added benefit of its ionic character potentially influencing properties like hydrophilicity and conductivity. The interaction of such charged amino acid residues can be critical in modulating enzyme activity and the stability of protein assemblies. rsc.org

The potential applications in material science are summarized in the table below, based on the functionalities of its constituent parts.

Potential Application AreaRationale based on Structurally Related CompoundsPotential Impact on Material Properties
Functional Monomer in Polymer Synthesis Amino acids are used to create functional polymers with tunable properties. researchgate.netIntroduction of pH-responsiveness, biocompatibility, and altered solubility. researchgate.netrsc.org
Polymer Additive p-Toluidine is used as a stabilizer and antioxidant in polymers. sinocurechem.comEnhanced thermal stability, resistance to UV degradation, and improved durability. sinocurechem.com
Surface Modifier Amino acids can be grafted onto surfaces to alter their properties.Increased hydrophilicity, biocompatibility, and potential for protein binding. rsc.org

Role in Agrochemical or Environmental Research (Excluding Toxicity)

Exploration as a Growth Regulator in Plant Biology Studies

While there is no direct research on this compound as a plant growth regulator, its structural similarity to p-toluidine and other aromatic amines suggests a potential for such applications. p-Toluidine is a known precursor in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides, which aim to improve crop yield and quality. sinocurechem.com Some pyridine (B92270) derivatives are also known to have plant growth-promoting effects. google.com

Plant growth regulators (PGRs) are crucial for promoting plant development, especially under stress conditions. nih.govnih.govnih.govresearchgate.netnih.gov They can act as chemical messengers that mediate various physiological and biochemical responses. nih.govnih.gov For instance, some PGRs can enhance the activities of antioxidant enzymes, providing resistance against stressors. nih.govresearchgate.netnih.gov Given that some aromatic compounds have been investigated for their roles in plant development and stress response, it is plausible that this compound could be a subject of future research in this area. researchgate.net Studies on toluidine blue have shown that it can affect pollen germination and tube growth, indicating that toluidine derivatives can interact with plant reproductive processes. cas.czsemanticscholar.org

The potential research directions for this compound as a plant growth regulator are outlined below.

Research DirectionRationalePotential Outcome
Effect on Seed Germination and Seedling Growth Toluidine derivatives have been shown to influence pollen germination. cas.czsemanticscholar.orgAssessment of its potential as a seed treatment to enhance early growth.
Modulation of Plant Stress Response PGRs are known to mitigate the effects of environmental stressors. nih.govnih.govInvestigation of its ability to enhance tolerance to abiotic stresses like salinity or drought.
Influence on Biomass and Yield p-Toluidine is a precursor for agrochemicals aimed at improving crop yield. sinocurechem.comEvaluation of its impact on overall plant growth and productivity in controlled studies.

Investigation of its Environmental Fate in Controlled Laboratory Model Systems

Understanding the environmental fate of chemical compounds is crucial for assessing their potential impact. For this compound, some data on its biodegradability is available. In a 28-day CO2 evolution test (OECD Guideline 301B), the substance was found to be not readily biodegradable under the tested conditions. However, it did not show an inhibitory effect on the activity of activated sludge microorganisms at a concentration of 19 mg/L.

The environmental fate of related compounds, such as substituted anilines, has been studied more extensively. Anilines and their derivatives are known to be present in wastewater from various industries and can be found in surface waters and sediments. nih.govacs.org Their persistence and transformation in the environment are influenced by factors such as soil type, temperature, and microbial activity. acs.orgnih.govresearchgate.net For instance, the degradation of aniline (B41778) herbicides in soil is affected by the presence of organic matter and soil moisture content. nih.govresearchgate.net The anaerobic degradation of p-toluidine by certain bacteria has also been reported, leading to the formation of various metabolites. nih.gov Advanced oxidation processes (AOPs) have been shown to be effective in degrading aniline and its derivatives in wastewater. nih.gov

A summary of the known and potential environmental fate characteristics of this compound is presented in the table below.

Environmental AspectFinding/Potential BehaviorReference/Rationale
Ready Biodegradability Not readily biodegradable in a 28-day study.ECHA Dossier
Toxicity to Microorganisms No inhibitory effect on activated sludge microorganisms at 19 mg/L.ECHA Dossier
Persistence in Soil Substituted anilines can be persistent, with fate dependent on environmental conditions. acs.orgnih.govresearchgate.netInferred from studies on related compounds.
Transformation Products Anaerobic degradation of p-toluidine can lead to various metabolites. nih.govInferred from studies on p-toluidine.
Mobility in Soil The mobility of aniline derivatives in soil varies with their chemical structure. nih.govInferred from studies on related compounds.
Potential for Bioaccumulation The lipophilic nature of some aromatic amines suggests a potential for bioaccumulation. nih.govGeneral characteristic of aromatic amines.

Use as a Reference Standard in the Development of Analytical Methodologies

This compound is commercially available as a reference standard for pharmaceutical testing. This indicates its importance in ensuring the accuracy and reliability of analytical methods. Reference standards are highly purified compounds used to calibrate analytical instruments, validate analytical methods, and as a benchmark for quantifying the amount of a substance in a sample.

The development of analytical methodologies for aromatic amines, such as p-toluidine, often requires the use of certified reference standards. These methods are crucial for monitoring these compounds in various matrices, including environmental samples and pharmaceutical products. researchgate.netosha.gov For example, gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods have been developed for the detection and quantification of p-toluidine and its isomers. helixchrom.comkeikaventures.comsielc.com These methods often involve derivatization to enhance the volatility or detectability of the analytes. keikaventures.com The availability of this compound as a reference standard would be essential for developing and validating similar methods for its detection and quantification.

The table below summarizes the potential uses of this compound as a reference standard.

Application AreaSpecific UseImportance
Pharmaceutical Analysis Quality control of drug substances where it may be an impurity or a starting material.Ensures the safety and efficacy of pharmaceutical products.
Environmental Monitoring Method development and validation for its detection in soil, water, and air.Allows for accurate assessment of its environmental presence and fate.
Agrochemical Research Quantification in plant tissues or soil in studies exploring its potential as a growth regulator.Enables precise measurement of its uptake, distribution, and metabolism in plants.
Material Science Characterization of polymers or materials where it is used as an additive.Verifies its incorporation and concentration in the final product.

Advanced Analytical Methodologies for Research on the Compound

Development of High-Resolution Spectroscopic Techniques for Characterization in Complex Matrices

The accurate identification and quantification of this compound in complex matrices, such as environmental or biological samples, necessitates the development of advanced analytical methodologies. High-resolution spectroscopic techniques are particularly well-suited for this purpose due to their sensitivity and selectivity. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of aromatic amines. nih.gov Pre-column derivatization with fluorescent tags can significantly enhance the sensitivity of detection. nih.govresearchgate.net This approach allows for the separation of the target compound from a complex mixture, followed by its accurate mass measurement, which aids in its unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique for the analysis of volatile and semi-volatile organic compounds, including aromatic amines. researchgate.netnih.govnih.gov For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. The use of high-resolution mass spectrometry with GC can provide high mass accuracy for confident identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is invaluable for the structural elucidation of the compound. Advanced NMR techniques, such as ¹⁵N NMR, can provide specific information about the electronic environment of the nitrogen atom, which is crucial for understanding the reactivity of the amine group. researchgate.net High-resolution NMR can also be used to study the compound's interactions with other molecules in complex systems.

The table below provides an overview of advanced analytical techniques applicable to the research of this compound.

Analytical TechniqueApplicationAdvantages
HPLC-HRMS Quantification and identification in complex matrices like wastewater. researchgate.netnih.govHigh sensitivity and selectivity, suitable for non-volatile compounds.
GC-HRMS Analysis of volatile derivatives in environmental samples. nih.govnih.govHigh resolution and established libraries for identification.
High-Resolution NMR (¹H, ¹³C, ¹⁵N) Structural confirmation and study of molecular interactions. researchgate.netProvides detailed structural information and insights into chemical reactivity.
Thin-Layer Chromatography (TLC) Rapid screening and detection. researchgate.netSimple, cost-effective, and can be used for preliminary analysis.

Chromatographic Separations and Detection Methods for Research Purity Analysis

The assessment of purity for a research compound like this compound is paramount for ensuring the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) stands as a primary technique for this purpose, offering high resolution and sensitivity. For N-aryl-β-alanine derivatives and their salts, Reverse-Phase HPLC (RP-HPLC) is a commonly employed method. arabjchem.orgacs.org The separation is typically achieved on a C18 or phenyl-modified silica (B1680970) column, which provides a non-polar stationary phase that can effectively interact with the aromatic ring and the alkyl chain of the molecule.

A gradient elution method is often preferred to achieve optimal separation of the main compound from potential impurities, such as starting materials (p-toluidine and 3-halopropanoic acid), side-products, or degradation products. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). arabjchem.orggoogle.com The pH of the aqueous phase can be adjusted to control the ionization state of the carboxylate and the secondary amine, thereby influencing the retention time and peak shape.

Detection is most commonly performed using an ultraviolet (UV) detector, as the phenyl group in the molecule provides a strong chromophore. google.comnih.gov A photodiode array (PDA) detector would be particularly advantageous, allowing for the acquisition of the full UV spectrum of the eluting peaks, which aids in peak identification and purity assessment. The presence of impurities would be indicated by the appearance of additional peaks in the chromatogram. For quantitative purity analysis, an internal standard method can be employed to ensure high accuracy and precision. epa.gov

In cases where the compound or its impurities lack a strong UV chromophore or when higher sensitivity is required, other detection methods such as evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) could be utilized. Furthermore, for the analysis of this and other aminopropanoate salts, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative, particularly for separating polar compounds. ifremer.fr

Table 1: Illustrative RP-HPLC Method for Purity Analysis of this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium Formate, pH 4.5
Mobile Phase B Acetonitrile
Gradient 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Mass Spectrometry-Based Approaches for Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of novel chemical entities like this compound. It provides precise information about the molecular weight and the elemental composition of the molecule, and through fragmentation analysis, it offers insights into the compound's structure.

For a non-volatile salt such as this, electrospray ionization (ESI) would be the preferred ionization technique, as it is a soft ionization method that can generate intact molecular ions from solution. acs.org The analysis would likely be performed in both positive and negative ion modes. In the positive ion mode, the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ would be expected. In the negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap mass analyzer, would allow for the determination of the exact mass of these ions, which can be used to confirm the elemental formula of the compound. chinesechemsoc.org

Tandem mass spectrometry (MS/MS) is crucial for detailed structural confirmation. By selecting a precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained. For this compound, key fragment ions would be expected from the cleavage of the bonds in the propanoate chain and the bond between the nitrogen and the phenyl ring. For instance, the loss of the propanoic acid moiety or the cleavage of the C-N bond could be observed, providing definitive evidence for the connectivity of the molecule. The fragmentation patterns of related N-phenyl-beta-alanine structures often show characteristic losses that can be used for comparison and confirmation. nih.govmdpi.com

Gas chromatography-mass spectrometry (GC-MS) could also be employed for the analysis of the free acid form of the compound after derivatization to increase its volatility, for example, by esterification of the carboxylic acid group. nih.gov This technique can be particularly useful for identifying and quantifying volatile impurities.

Table 2: Predicted Mass Spectrometry Data for this compound

Ionization ModePredicted Ionm/z (monoisotopic)Fragmentation Analysis (MS/MS)
Positive ESI [M+H]⁺ (as free acid)194.0970Precursor ion for CID, expected to yield fragments corresponding to the loss of water, and cleavage of the propanoate chain.
Positive ESI [M+Na]⁺ (as free acid)216.0790Sodium adduct, can also be used as a precursor for MS/MS.
Negative ESI [M-H]⁻ (as free acid)192.0817Precursor ion, expected fragmentation includes loss of CO₂.

Future Research Directions and Unanswered Questions for Sodium 3 4 Methylphenyl Amino Propanoate

Emerging Research Areas for N-Aryl-beta-Amino Propanoates and Related Scaffolds

The core structure of N-aryl-beta-amino propanoates, which includes Sodium 3-[(4-methylphenyl)amino]propanoate, is a recurring motif in molecules with significant biological activity. A primary emerging research area is the continued exploration of their therapeutic potential, particularly as antibacterial agents. Studies on various N-aryl amino acids have demonstrated their ability to combat bacterial strains, some of which are resistant to existing antibiotics. mdpi.comresearchgate.net Future research could focus on screening this compound and its derivatives against a wide panel of pathogenic bacteria, including priority pathogens.

Furthermore, the role of amino acid derivatives in cellular signaling and as building blocks for more complex bioactive molecules is an area of intense interest. amerigoscientific.com Investigating how the specific structural features of this compound influence its interaction with biological targets could unveil novel mechanisms of action and therapeutic applications. This includes exploring its potential as an organocatalyst in synthetic chemistry, a role that has been identified for other N-aryl amino acids. researchgate.net

Challenges and Opportunities in the Synthesis of Highly Functionalized Analogues

The synthesis of N-aryl amino acids is often achieved through methods like the Ullman-type coupling reaction. mdpi.com A significant challenge lies in the development of more efficient, sustainable, and versatile synthetic routes to produce a diverse library of highly functionalized analogues of this compound. This includes the introduction of various substituents on both the aromatic ring and the amino acid backbone to modulate the compound's physicochemical properties and biological activity.

Opportunities in this area lie in the application of modern synthetic methodologies, such as C-H functionalization, which allows for the direct modification of the molecule's carbon-hydrogen bonds. nih.gov The development of novel catalytic systems, including biocatalysis, could also provide more environmentally friendly and stereoselective synthetic pathways. The ability to generate a wide array of analogues is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds for potential drug development.

Advancing Mechanistic Understanding Beyond Current Paradigms Through Novel Experimental Designs

A significant gap in the current knowledge is the detailed mechanistic understanding of how N-aryl-beta-amino propanoates exert their biological effects. Future research should employ novel experimental designs to elucidate these mechanisms. For instance, if antimicrobial activity is observed, studies should go beyond simple inhibition assays to investigate the specific cellular pathways that are disrupted. This could involve transcriptomic and proteomic analyses to identify changes in gene and protein expression in bacteria exposed to the compound.

Furthermore, advanced spectroscopic and biophysical techniques can be used to study the direct interaction of this compound with potential molecular targets, such as enzymes or receptors. The study of amino acid radicals and their role in chemical reactions within biological systems is a complex but important area that could provide insights into the compound's reactivity and potential for inducing oxidative stress or participating in redox signaling. tamu.edu

Integration of Multidisciplinary Approaches in Compound-Centric Research

A comprehensive understanding of this compound will necessitate a multidisciplinary approach that integrates chemistry, biology, and computational science. Chemical synthesis and characterization will provide the foundation for biological screening and mechanistic studies. Collaboration with computational chemists will be invaluable for in silico modeling of the compound's interactions with biological targets, predicting its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and guiding the design of more potent and selective analogues.

This integrated approach has been successful in the broader field of amino acid derivative research, leading to advancements in areas such as cancer therapy and the study of neurodegenerative diseases. amerigoscientific.com By applying a similar paradigm to the study of this compound, researchers can accelerate the pace of discovery and translation of basic scientific findings into potential applications.

Unexplored Biological or Material Science Applications for the Compound

Beyond the potential antibacterial applications, there are numerous unexplored avenues for this compound. Amino acid derivatives are known to play roles as neurotransmitters and their precursors. themedicalbiochemistrypage.org Investigating the neuroactivity of this compound could open up new possibilities in neuroscience and the treatment of neurological disorders.

In the realm of material science, the self-assembly properties of amino acid derivatives could be explored for the development of novel biomaterials. The ability of these molecules to form ordered structures could be harnessed for applications in drug delivery, tissue engineering, and the creation of new functional materials. The incorporation of this compound into polymers or nanoparticles could impart unique biological or chemical properties to these materials.

Identification of Methodological Gaps and Required Innovations for Future Studies

To fully unlock the potential of this compound and its analogues, several methodological gaps need to be addressed. The development of high-throughput screening assays is essential for rapidly evaluating the biological activity of a large library of compounds. This will require the miniaturization and automation of existing assays or the development of novel reporter systems.

Furthermore, there is a need for more sophisticated analytical techniques to study the compound's metabolism and biodistribution in vivo. This could involve the use of isotopically labeled compounds and advanced imaging techniques. Innovations in structural biology, such as cryo-electron microscopy, will be crucial for determining the three-dimensional structures of the compound in complex with its biological targets, providing invaluable insights for rational drug design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Sodium 3-[(4-methylphenyl)amino]propanoate, and what critical reaction conditions must be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, tert-butyl ester intermediates (e.g., tert-butyl 3-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]propanoate) can be hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the sodium salt . Key parameters include reaction temperature (e.g., 22°C for hydrolysis), solvent selection (DMF for substitution, THF for hydrolysis), and stoichiometric control of reagents like sodium hydride or lithium aluminum hydride .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : To assess purity (>95% by area normalization).
  • NMR (1H/13C): Confirm the presence of the 4-methylphenyl group (δ ~2.3 ppm for CH3) and propanoate backbone (δ ~3.1–3.5 ppm for CH2 groups) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+Na]+ expected at m/z ~250–300 depending on substituents) .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture (use desiccants) and light (amber glassware). Safety protocols include using fume hoods for weighing and PPE (gloves, lab coats) due to potential irritancy .

Advanced Research Questions

Q. How can researchers optimize the aqueous solubility of this compound for in vivo studies?

  • Methodological Answer :

  • Co-solvent Systems : Use biocompatible solvents like PEG-400 or cyclodextrins to enhance solubility without toxicity .
  • pH Adjustment : The sodium salt form inherently improves water solubility; maintain pH >7 to prevent protonation of the carboxylate group .
  • Prodrug Strategies : Modify the ester moiety (e.g., methyl to tert-butyl) for controlled release in physiological conditions .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions specific to the sodium adduct (e.g., m/z 265 → 120 for fragmentation) .
  • Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation at 14,000 rpm for 10 min reduces matrix interference .

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay conditions (e.g., cell lines, incubation times) against published protocols. For example, stress-protective effects in neuronal models require standardized oxidative stress inducers (e.g., H2O2 at 100 µM for 24 h) .
  • Structural Confirmation : Re-synthesize disputed compounds and verify structures via XRD or 2D NMR to rule out isomerism or impurities .

Q. What experimental designs are effective for investigating the structure-activity relationship (SAR) of this compound analogs?

  • Methodological Answer :

  • Analog Synthesis : Systematically vary substituents (e.g., methoxy → nitro groups at the phenyl ring) using aryl isocyanates or sulfonating agents .
  • In Silico Modeling : Perform docking studies with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina to predict binding affinities .
  • Biological Assays : Compare IC50 values in enzyme inhibition assays (e.g., acetylcholinesterase) or cytotoxicity profiles in cancer cell lines (e.g., HepG2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.